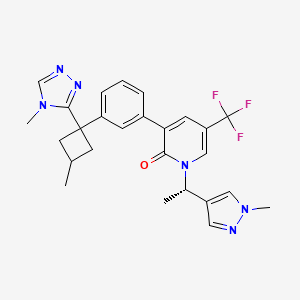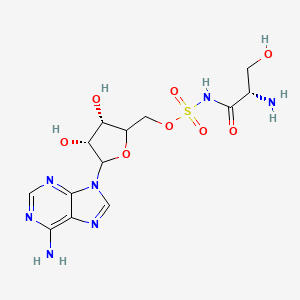
carbanide;cyclopentene;(3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Carbanide;cyclopentene;(3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one;iron(2+)” is a complex organometallic compound that features a combination of organic and inorganic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “carbanide;cyclopentene;(3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one;iron(2+)” typically involves the coordination of iron(2+) with the organic ligands. The process may include:
Ligand Preparation: Synthesis of cyclopentene and (3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one through organic reactions such as cyclization and condensation.
Coordination Reaction: Mixing the prepared ligands with an iron(2+) salt (e.g., iron(II) chloride) under inert atmosphere conditions to form the desired complex.
Industrial Production Methods
Industrial production may scale up the laboratory methods with optimizations for yield and purity. This could involve:
Batch Reactors: Using large-scale batch reactors to mix and react the ligands with iron(2+) salts.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form higher oxidation state complexes.
Reduction: Reaction with reducing agents to form lower oxidation state complexes.
Substitution: Ligand exchange reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Ligand Exchange: Using different ligands such as phosphines, amines, or other organic molecules.
Major Products
The major products depend on the specific reactions and conditions but may include:
Oxidized Complexes: Higher oxidation state iron complexes.
Reduced Complexes: Lower oxidation state iron complexes.
Substituted Complexes: New complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a catalyst in organic reactions such as hydrogenation, polymerization, and cross-coupling reactions.
Materials Science: Incorporated into materials for electronic, magnetic, or optical applications.
Biology and Medicine
Drug Development: Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.
Biological Probes: Used in studies to understand biological processes and pathways.
Industry
Chemical Manufacturing: Employed in the production of fine chemicals and pharmaceuticals.
Environmental Applications: Used in processes for pollution control and waste treatment.
Wirkmechanismus
The mechanism of action involves the interaction of the iron(2+) center with various molecular targets. This can include:
Catalytic Sites: The iron center acts as a catalytic site for facilitating chemical reactions.
Molecular Pathways: Interaction with biological molecules such as proteins, DNA, or enzymes, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron(2+) Complexes: Other iron(2+) complexes with different ligands.
Organometallic Compounds: Complexes with similar organic ligands but different metal centers.
Uniqueness
Ligand Structure: The unique combination of cyclopentene and (3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one ligands.
Reactivity: Specific reactivity patterns due to the unique ligand environment around the iron(2+) center.
Eigenschaften
Molekularformel |
C21H27FeNO |
|---|---|
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
carbanide;cyclopentene;(3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one;iron(2+) |
InChI |
InChI=1S/C14H13NO.C5H8.2CH3.Fe/c16-14-12(9-10-5-1-2-6-10)11-7-3-4-8-13(11)15-14;1-2-4-5-3-1;;;/h1,3-5,7-10H,2,6H2,(H,15,16);1-2H,3-5H2;2*1H3;/q;;2*-1;+2/b12-9+;;;; |
InChI-Schlüssel |
ZITYKOHNPMYFLG-CAKSNXNRSA-N |
Isomerische SMILES |
[CH3-].[CH3-].C1CC=CC1.C1CC(C=C1)/C=C/2\C3=CC=CC=C3NC2=O.[Fe+2] |
Kanonische SMILES |
[CH3-].[CH3-].C1CC=CC1.C1CC(C=C1)C=C2C3=CC=CC=C3NC2=O.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


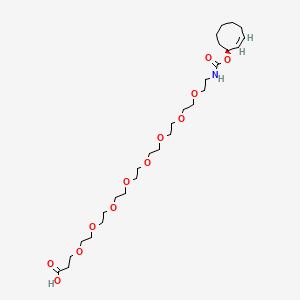
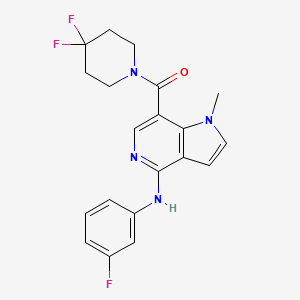
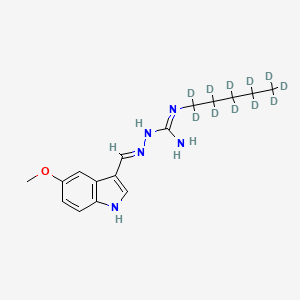
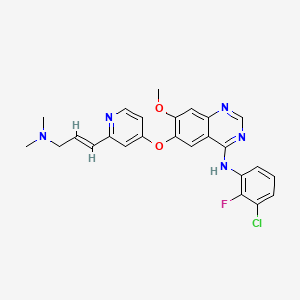
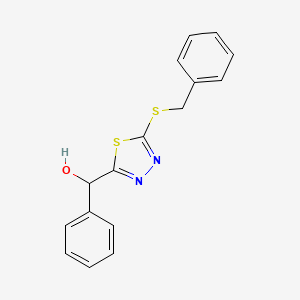
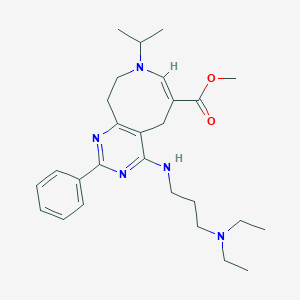
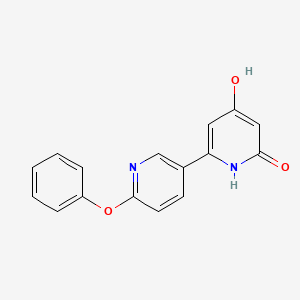
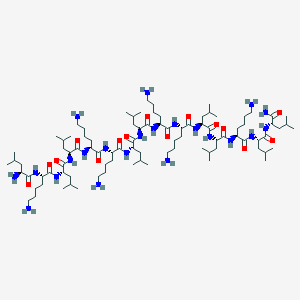
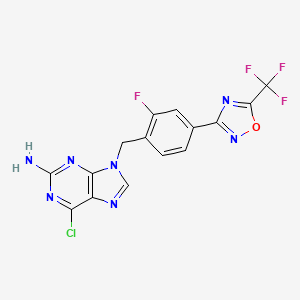
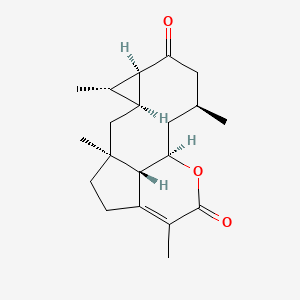
![1'-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12380699.png)
